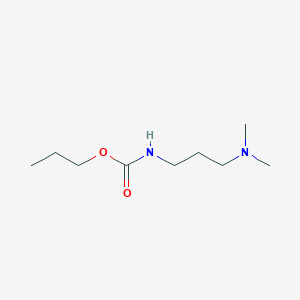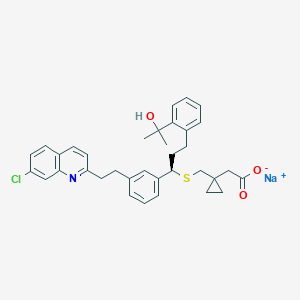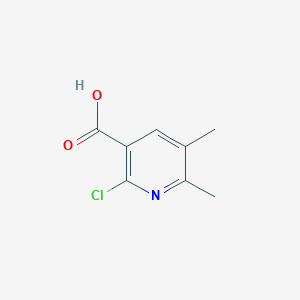
2-Chloro-5,6-dimethylnicotinic acid
説明
“2-Chloro-5,6-dimethylnicotinic acid” is a chemical compound belonging to the class of organic compounds known as nicotinic acids and derivatives. These compounds are characterized by a pyridine ring substituted with a carboxyl group (–COOH) at the 3-position and various other substituents, which in this case include chloro and methyl groups at specified positions.
Synthesis Analysis
The synthesis of related nicotinic acid derivatives often involves reactions starting from substituted pyridines or their intermediates. For example, the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine demonstrates the electrochemical hydrogenation and carboxylation processes that could be analogous to the synthesis of “2-Chloro-5,6-dimethylnicotinic acid” (Raju, Mohan, & Reddy, 2003).
Molecular Structure Analysis
Compounds similar to “2-Chloro-5,6-dimethylnicotinic acid” have been analyzed to determine their crystal and molecular structures, highlighting the importance of hydrogen bonding and molecular interactions. For instance, the study on 6-chloronicotinic acid elucidates centrosymmetric dimers formed via intermolecular hydrogen bonds between carboxylic groups, a structural feature that could be relevant to understanding the molecular structure of “2-Chloro-5,6-dimethylnicotinic acid” (Long, Siegler, & Li, 2007).
Chemical Reactions and Properties
Nicotinic acid derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The synthesis and characterization of complexes, as well as the study of their reactions with different reagents, can provide insights into the reactivity of “2-Chloro-5,6-dimethylnicotinic acid.” For example, the formation of charge transfer complexes and the investigation of their properties offer a glimpse into the potential chemical behavior of the compound (Singh et al., 2016).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications and handling. The study of related compounds, including their phase transitions and vibrations, can shed light on the physical characteristics of “2-Chloro-5,6-dimethylnicotinic acid” (Bator et al., 2011).
Chemical Properties Analysis
The chemical properties of “2-Chloro-5,6-dimethylnicotinic acid” can be inferred from studies on similar molecules, focusing on aspects like acidity, basicity, reactivity towards various reagents, and the ability to form specific chemical bonds. Investigations into the synthesis, reactivity, and interactions of nicotinic acid derivatives provide valuable information on the chemical behavior of such compounds (Glozman et al., 2001).
科学的研究の応用
Summary of the Application
2-Chloro-5,6-dimethylnicotinic acid is used in the synthesis of quinoline derivatives . Quinoline and its derivatives have antifungal, antibacterial, antitumor, and anticancer effects . The development of novel medications for the treatment of infectious diseases is a key problem in infectious disease research .
Methods of Application or Experimental Procedures
The compound can be synthesized quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .
Results or Outcomes
The synthesized compounds were evaluated for their antibacterial and antifungal activity in vitro . Some compounds have shown greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria . Some compounds have demonstrated effective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa Gram-negative bacteria . Some compounds exhibited moderate antifungal activity against C. albicans, A. niger, and A. clavatus .
Application in Drug Synthesis
Summary of the Application
2-Chloro-5,6-dimethylnicotinic acid is used as an intermediate in the preparation of Omeprazole metabolites . Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome .
Results or Outcomes
The use of 2-Chloro-5,6-dimethylnicotinic acid in the synthesis of Omeprazole metabolites contributes to the production of effective medications for the treatment of various gastrointestinal diseases .
Application in Green Chemistry
Summary of the Application
2-Chloro-5,6-dimethylnicotinic acid is used in a green approach for the large-scale production of mesalamine . Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease .
Methods of Application or Experimental Procedures
This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .
Results or Outcomes
The green approach for the synthesis of mesalamine using 2-Chloro-5,6-dimethylnicotinic acid as the starting material provides a rapid and efficient protocol for its large-scale production .
Application in Proteomics Research
Summary of the Application
2-Chloro-5,6-dimethylnicotinic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Results or Outcomes
The use of 2-Chloro-5,6-dimethylnicotinic acid in proteomics research contributes to the understanding of protein structures and functions, which is crucial in many areas of biology, including medicine and drug discovery .
Application in Large-Scale Production of Mesalamine
Summary of the Application
2-Chloro-5,6-dimethylnicotinic acid is used in a green approach for the large-scale production of mesalamine . Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease .
Methods of Application or Experimental Procedures
This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .
Results or Outcomes
The green approach for the synthesis of mesalamine using 2-Chloro-5,6-dimethylnicotinic acid as the starting material provides a rapid and efficient protocol for its large-scale production .
特性
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHNXDWSRAIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424377 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dimethylnicotinic acid | |
CAS RN |
120003-75-0 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



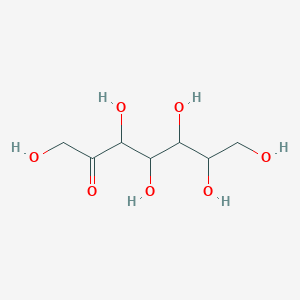
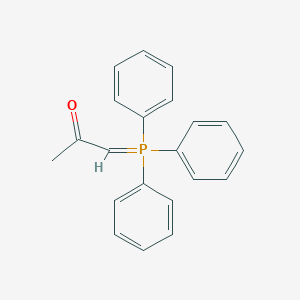
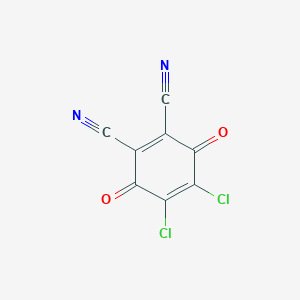

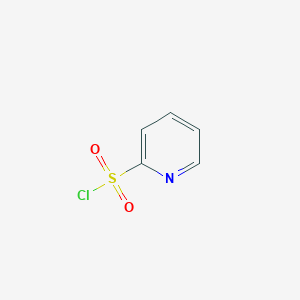

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)


